1,2,4-Oxadiazoles are a class of heterocyclic compounds characterized by a five-membered ring containing one oxygen and two nitrogen atoms. These compounds have garnered significant interest in scientific research due to their diverse biological activities and potential applications in various fields. They are considered bioisosteres of amides and esters, often exhibiting improved metabolic stability and pharmacokinetic properties [].
3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-ol is a compound belonging to the class of 1,2,4-oxadiazoles, which are recognized for their diverse biological activities. This specific compound features a 3,4-dimethoxyphenyl substituent, which contributes to its pharmacological properties. The oxadiazole moiety is known for its role in medicinal chemistry, particularly in the development of anti-inflammatory and antimicrobial agents.
The compound can be classified as an organic heterocyclic compound due to the presence of nitrogen atoms in its ring structure. It is synthesized through various methods that involve the reaction of amidoximes with carboxylic acid derivatives or other suitable precursors. Its relevance in drug discovery stems from its potential as an inhibitor of phosphodiesterase and its applications in treating conditions such as asthma and chronic obstructive pulmonary disease.
The synthesis of 3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-ol can be achieved through several methods:
These synthetic strategies highlight the versatility and efficiency of producing 3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-ol.
The molecular formula of 3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-ol is C11H12N2O3. Its molecular weight is approximately 220.23 g/mol. The structure consists of an oxadiazole ring substituted with a 3,4-dimethoxyphenyl group at one position and a hydroxyl group at another.
The reactivity of 3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-ol can be attributed to its functional groups:
The mechanism by which 3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-ol exerts its biological effects primarily involves:
The physical properties include:
Chemical properties include:
The applications of 3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-ol span various fields:
The 1,2,4-oxadiazole heterocycle was first synthesized in 1884 by Tiemann and Krüger but remained largely unexplored until the mid-20th century. Its pharmaceutical potential was unlocked in the 1960s with the approval of Oxolamine as a cough suppressant—the first commercial drug featuring this scaffold [1]. This breakthrough catalyzed interest in 1,2,4-oxadiazoles as privileged structures in drug design. By the 1980s, derivatives like the vasodilator Butalamine and the anxiolytic Fasiplon emerged, demonstrating the scaffold’s versatility beyond respiratory applications [1].
The discovery of Phidianidine A and B—naturally occurring 1,2,4-oxadiazole alkaloids from the sea slug Phidiana militaris—in 2011 marked a pivotal milestone. These compounds exhibited potent in vitro cytotoxicity against tumor cell lines (e.g., HeLa, CaCo-2) and targeted protein-tyrosine phosphatase 1B (PTP1B), underscoring the scaffold’s relevance in oncology [1]. Similarly, quisqualic acid, isolated from Quisqualis indica seeds, showcased affinity for metabotropic glutamate receptors, highlighting potential in treating neurodegenerative disorders [1].
Table 1: Key Milestones in 1,2,4-Oxadiazole Drug Development
Year | Compound | Therapeutic Area | Significance |
---|---|---|---|
1960s | Oxolamine | Antitussive | First FDA-approved 1,2,4-oxadiazole drug |
1980s | Butalamine | Vasodilator | Validated cardiovascular applications |
1980s | Fasiplon | Anxiolytic | Pioneered CNS-targeting derivatives |
2011 | Phidianidine A/B | Anticancer | Demonstrated natural occurrence and cytotoxicity |
2010s | Ataluren | Muscular dystrophy | Addressed nonsense mutation Duchenne muscular dystrophy |
The 1,2,4-oxadiazole ring serves as a strategic bioisostere for ester and amide functionalities, mitigating metabolic instability while preserving pharmacological activity. This bioisosteric equivalence arises from:
For example, Ataluren—approved for Duchenne muscular dystrophy—leverages this stability to inhibit ribosomal premature stop codons. Its oxadiazole moiety replaces a labile amide bond, extending half-life in plasma [1] [6]. Similarly, derivatives like 4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenyl-1,2-dihydroisoquinolin-1-one exhibit logP values ~3.2, optimizing blood-brain barrier penetration for CNS targets like dopamine receptors [2].
Table 2: Bioisosteric Advantages Over Conventional Functional Groups
Property | 1,2,4-Oxadiazole | Ester | Amide | Impact on Drug Design |
---|---|---|---|---|
Metabolic Stability | High | Low | Moderate | Reduces first-pass hydrolysis |
Dipole Moment | 3.92 D | ~1.8 D | ~3.7 D | Mimics carbonyl interactions |
logP | 2.5–3.5 | 0.5–2.0 | -0.5–1.5 | Enhances membrane permeability |
Hydrogen Bonding | Moderate acceptor | Strong acceptor | Strong donor/acceptor | Balances solubility and target engagement |
The 3,4-dimethoxyphenyl moiety significantly amplifies the bioactivity of 1,2,4-oxadiazole derivatives through three primary mechanisms:
Structure-activity relationship (SAR) studies reveal that meta- and para-methoxy positioning is critical. Removal of either group reduces antimicrobial potency 5–10-fold against pathogens like Staphylococcus aureus (MIC from 8–32 µg/mL to >64 µg/mL) [2] [4]. Similarly, anticancer activity against DU-145 prostate cancer cells diminishes by 40% when the dimethoxy group is replaced with p-nitrophenyl, underscoring its role in cytotoxic specificity [6].
Table 3: SAR Insights for 3,4-Dimethoxyphenyl-1,2,4-oxadiazoles
Structural Feature | Biological Activity | Impact of Modification | Reference |
---|---|---|---|
3,4-Dimethoxyphenyl at C3 | Anticancer (DU-145 IC₅₀: 1.8 µM) | 40% efficacy loss with thiadiazole replacement | [4] |
meta-OCH₃ group | α-Glucosidase inhibition (IC₅₀: 0.38 µM) | 8-fold reduction in potency with meta-de-methylation | [5] |
para-OCH₃ group | Antimicrobial (MIC: 8 µg/mL vs. S. aureus) | 10-fold MIC increase with para-de-methylation | [2] |
Intact dimethoxy motif | Acetylcholinesterase inhibition (65% at 10 µM) | 50% activity loss upon methoxy deletion | [2] |
Compound Index
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1